2-Isobutylpyrrolidine

Descripción general

Descripción

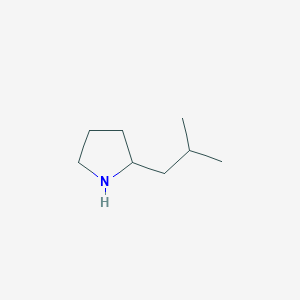

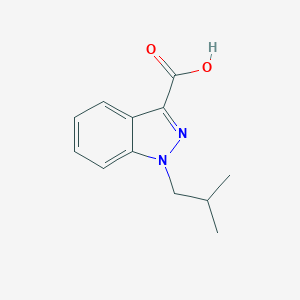

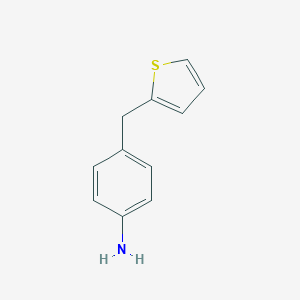

2-Isobutylpyrrolidine (2-IBP) is a chemical compound belonging to the pyrrolidine family. It has a CAS Number of 124602-03-5 and a molecular weight of 127.23 .

Molecular Structure Analysis

The molecular formula of 2-Isobutylpyrrolidine is C8H17N . Its InChI Code is 1S/C8H17N/c1-7(2)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3 and the InChI key is GNUABXXBKUNKNU-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

2-Isobutylpyrrolidine: A Comprehensive Analysis of Scientific Research Applications

Drug Discovery and Development: 2-Isobutylpyrrolidine serves as a versatile scaffold in drug discovery due to its pyrrolidine ring structure, which is often associated with bioactive molecules that exhibit target selectivity. The compound’s derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported in literature for their potential in developing novel therapeutic agents .

Synthesis Methods: The synthesis of 2-Isobutylpyrrolidine and its hydrochloride variant involves various chemical methods that enable the production of this compound for further biological activity studies. Understanding these methods is crucial for researchers aiming to utilize this compound in their work.

Biological Activity: Research into the biological activity of 2-Isobutylpyrrolidine has shown promise in several areas. Studies are ongoing to determine the full extent of its biological actions and potential therapeutic applications.

Chemical Structure Analysis: The chemical structure of 2-Isobutylpyrrolidine is fundamental to its function and applications in research. Detailed analysis of its molecular configuration can provide insights into its reactivity and interactions with other biological molecules .

Potential Applications: While current applications are being explored, there is potential for 2-Isobutylpyrrolidine to be used in various fields such as medicinal chemistry, pharmacology, and biochemistry. Researchers are investigating new ways to leverage this compound’s properties.

Future Perspectives: The future of 2-Isobutylpyrrolidine in scientific research looks promising, with ongoing studies aiming to overcome current challenges and expand its applications across different fields of study.

Safety and Regulatory Considerations: As with any chemical compound used in research, safety and regulatory considerations are paramount. Researchers must adhere to guidelines for handling, storage, and disposal of 2-Isobutylpyrrolidine to ensure safe and ethical practices .

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … Buy 2-Isobutylpyrrolidine hydrochloride (EVT-3225002) | 1184994-37-3 2-Isobutylpyrrolidine | 124602-03-5 - MilliporeSigma

Safety And Hazards

The safety information for 2-Isobutylpyrrolidine suggests that it should be handled with care. In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Relevant Papers

There are several peer-reviewed papers and technical documents related to 2-Isobutylpyrrolidine available at Sigma-Aldrich . These can provide more detailed information about this compound.

Propiedades

IUPAC Name |

2-(2-methylpropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUABXXBKUNKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutylpyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)